

APhos Pd G3 physical and chemical properties

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Compound of Interest

Compound Name: APhos Pd G3

Cat. No.: B8708963

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APhos Pd G3: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physical and chemical properties of **APhos Pd G3**, a third-generation Buchwald precatalyst. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the catalyst's characteristics, experimental protocols for its use in cross-coupling reactions, and visual representations of its catalytic cycle and experimental workflow.

Core Physical and Chemical Properties

APhos Pd G3, systematically named Methanesulfonato{[4-(N,N-dimethylamino)phenyl]di-*t*-butylphosphino}(2'-amino-1,1'-biphenyl-2-yl)palladium(II), is a highly efficient and versatile catalyst for various cross-coupling reactions.[1][2][3] As a G3 Buchwald precatalyst, it offers enhanced stability and activity, allowing for lower catalyst loadings and shorter reaction times.

General Properties

APhos Pd G3 is recognized for its high stability in air and moisture, which simplifies handling and setup procedures.[4][5] It is a solid, typically appearing as a beige to tan powder.[2] The compound is highly soluble in a wide range of common organic solvents, a characteristic that is advantageous for its application in homogeneous catalysis.[4][5]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for **APhos Pd G3**.

Identifier	Value	Reference
CAS Number	1820817-64-8	[1][3]
Molecular Formula	C ₂₉ H ₄₁ N ₂ O ₃ PPdS	[1][3]
Molecular Weight	635.11 g/mol	[1][3]
Appearance	Beige to tan powder	[2]
Melting Point	192-201 °C (decomposition)	[2][6]
Palladium Content	16.8%	[3]

Spectroscopic Data	Value	Reference
31P-NMR (DMSO-d ₆)	One sharp signal at 36.84 ppm (for the related XPhos Pd G3)	[1]
31P-NMR (CDCl ₃)	Two signals may be present, indicating isomeric forms in solution (for the related XPhos Pd G3)	[1]

Note: Specific IR and detailed thermal stability (TGA) data for **APhos Pd G3** are not readily available in the public domain. However, G3 precatalysts are generally known for their thermal stability.

Experimental Protocols

APhos Pd G3 is a versatile catalyst for a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The following are representative experimental protocols.

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using **APhos Pd G3**.

Reaction Setup:

- To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
- Add **APhos Pd G3** (0.01-0.05 mmol, 1-5 mol%).
- Add the degassed solvent (e.g., dioxane/water, 10:1 mixture, 5 mL).

Reaction Conditions:

- Seal the Schlenk tube and stir the mixture at the desired temperature (typically 80-110 °C).
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

Workup:

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine using **APhos Pd G3**.^[7]

Reaction Setup:

- In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
- Add **APhos Pd G3** (0.01-0.05 mmol, 1-5 mol%).

- Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

Reaction Conditions:

- Seal the tube and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[7]
- Monitor the reaction's progress by TLC or GC.[7]

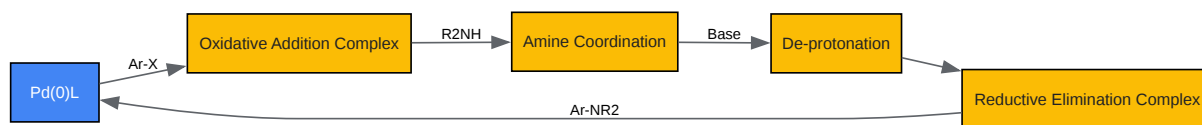
Workup:

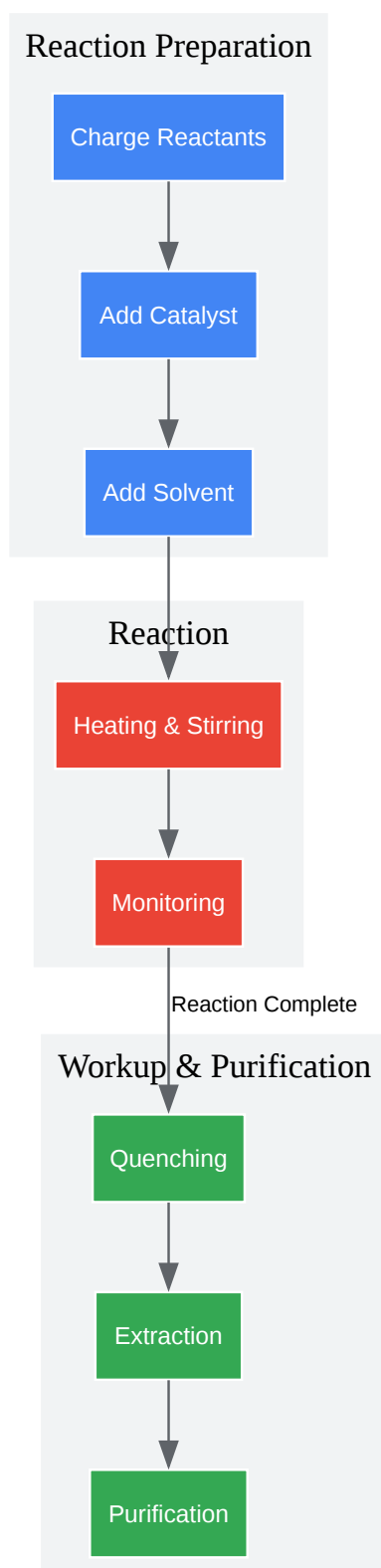
- After the reaction is complete, cool the mixture to room temperature.[7]
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by flash chromatography.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction.





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